molecular formula C8H8ClNO2 B3056269 1-(Chloromethyl)-3-methyl-2-nitrobenzene CAS No. 70018-11-0

1-(Chloromethyl)-3-methyl-2-nitrobenzene

Cat. No.: B3056269
CAS No.: 70018-11-0
M. Wt: 185.61 g/mol
InChI Key: DKOAMCBHOMXOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of benzene, which is an aromatic compound. It appears to have a chloromethyl and a nitro group attached to it, which could significantly alter its properties compared to benzene .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the FT-IR and FT-Raman spectrum of a similar compound, 1-(chloromethyl)-2-methyl naphthalene, has been recorded and analyzed .


Chemical Reactions Analysis

Again, while specific reactions involving “1-(Chloromethyl)-3-methyl-2-nitrobenzene” are not available, related compounds have been studied. For example, 1-chloromethyl-2-nitroguanidine has been reacted with a series of tetrazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. For a related compound, 1-(Chloromethyl)naphthalene, properties such as molecular weight and formula have been reported .

Scientific Research Applications

Isotopic Abundance in 1-Chloro-3-Nitrobenzene

A study examined the impact of biofield energy treatment on the isotopic abundance ratios in 1-Chloro-3-nitrobenzene (3-CNB), an aromatic halo-amine compound used in fine chemicals production. This research is relevant due to the importance of stable isotope ratio analysis in various fields such as agriculture and biochemistry. The biofield treated 3-CNB showed altered isotopic abundance ratios, which could impact its physicochemical, thermal properties, and chemical reaction rates, potentially influencing its use in the synthesis of pharmaceuticals, agricultural chemicals, and dyes (Trivedi et al., 2016).

Electrophilic Reactivity in Nitroheteroarenes

Another study investigated the vicarious nucleophilic substitution (VNS) of chloromethyl phenyl sulfone with various nitroheteroarenes. It found that nitropyridines are significantly more reactive than nitrobenzene. This research aids in understanding the electrophilic reactivities of nitroheteroarenes, which is essential for designing chemical reactions in the synthesis of various compounds (Seeliger et al., 2008).

Electrochemical Reductions in Carbon Cathodes

Research into the electrochemical reductions of derivatives of nitrobenzene, including 1-(2-chloroethyl)-2-nitrobenzene, at carbon cathodes provides insights into electrosynthetic pathways. This study is crucial for understanding the electrochemical behavior of such compounds, which has implications in the synthesis of industrial chemicals (Du & Peters, 2010).

Methylation Mechanism of Nitrobenzenes

A 2011 study explored the methylation mechanism of nitrobenzenes, providing insights into the selective methylation at ortho positions of nitrobenzene derivatives. This understanding is significant in organic synthesis, especially in the pharmaceutical industry (Haiss & Zeller, 2011).

Synthesis of Schiff Base Dye Ligands

Research on the synthesis of Schiff base ligands involving azo group-containing compounds, including chloronitrobenzene derivatives, has implications for the production of materials with unique magnetic and biological properties. Such studies are essential for the development of new materials in chemistry and material science (Ahmadi & Amani, 2012).

Mechanism of Action

The mechanism of action would depend on the specific reaction the compound is involved in. For instance, in a nucleophilic substitution reaction, the chloromethyl group could be a good leaving group .

Safety and Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the necessary safety precautions. An SDS for a related compound suggests that it may cause severe skin burns, eye damage, and respiratory irritation .

Future Directions

The future directions in the study of such compounds could involve exploring their potential applications, improving their synthesis methods, and further studying their properties and reactions .

Properties

IUPAC Name

1-(chloromethyl)-3-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-6-3-2-4-7(5-9)8(6)10(11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOAMCBHOMXOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544159
Record name 1-(Chloromethyl)-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70018-11-0
Record name 1-(Chloromethyl)-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Chloromethyl)-3-methyl-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-(Chloromethyl)-3-methyl-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-(Chloromethyl)-3-methyl-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-(Chloromethyl)-3-methyl-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-(Chloromethyl)-3-methyl-2-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-(Chloromethyl)-3-methyl-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.